molecular formula C17H30N4O3S B7636539 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide

2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide

Cat. No. B7636539
M. Wt: 370.5 g/mol
InChI Key: XOSGFPMJSBDJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells and the production of antibodies.

Mechanism of Action

2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide selectively inhibits BTK, a key enzyme in the B cell receptor signaling pathway. BTK plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK by 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide leads to the suppression of B cell activation and proliferation, resulting in the reduction of antibody production. 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide also has anti-inflammatory effects, which may contribute to its therapeutic potential in inflammatory diseases.
Biochemical and Physiological Effects:
2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide has been shown to have potent and selective inhibition of BTK in vitro and in vivo. In preclinical studies, 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide has demonstrated significant suppression of B cell activation and proliferation, leading to the reduction of antibody production. 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in inflammatory diseases. In addition, 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide has good pharmacokinetic properties, making it suitable for use in animal studies and potentially in humans.

Advantages and Limitations for Lab Experiments

2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK, making it suitable for studying the role of BTK in various diseases. 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide has also been optimized for high yield and purity, ensuring consistent results in experiments. However, there are also limitations to the use of 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide in lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in certain disease models. In addition, 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide has not yet been tested in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide. One potential application is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide has been shown to have anti-inflammatory effects, which may be beneficial in these diseases. Further research is needed to fully understand the potential of 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide in these and other diseases.

Synthesis Methods

The synthesis of 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide involves several steps, including the reaction of tert-butylsulfonamide with 3,5-dimethylpyrazole, followed by the reaction of the resulting intermediate with N-cyclohexylacetamide. The final product is obtained through a series of purification steps. The synthesis of 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide has been optimized to ensure high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide has demonstrated potent and selective inhibition of BTK, leading to the suppression of B cell activation and proliferation. 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O3S/c1-12-16(25(23,24)20-17(3,4)5)13(2)21(19-12)11-15(22)18-14-9-7-6-8-10-14/h14,20H,6-11H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSGFPMJSBDJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2CCCCC2)C)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide

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